



Application Note: Mass Spectrometry Fragmentation Pattern of 19:0 Phosphatidylcholine (PC)

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Compound of Interest		
Compound Name:	19:0 PC	
Cat. No.:	B15577822	Get Quote

Audience: This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for lipid analysis.

Introduction:

Phosphatidylcholines (PCs) are a class of phospholipids that are major components of biological membranes. The structural diversity of PCs, arising from the different fatty acyl chains esterified to the glycerol backbone, plays a crucial role in membrane fluidity and cellular signaling. Odd-chain fatty acids, such as nonadecanoic acid (19:0), are less common than their even-chain counterparts but are gaining interest as potential biomarkers in various metabolic studies. Mass spectrometry is a powerful analytical technique for the detailed structural characterization of lipids like **19:0 PC**. This application note provides a detailed overview of the expected fragmentation pattern of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0/**19:0 PC**) and a protocol for its analysis by tandem mass spectrometry.

Predicted Mass Spectrometry Fragmentation of 19:0/19:0 PC

The fragmentation of 19:0/**19:0 PC** in mass spectrometry is predictable based on the well-established fragmentation patterns of other phosphatidylcholines. The exact mass of 19:0/**19:0 PC** is 817.656 g/mol .[1]



Positive Ion Mode (ESI+):

In positive ion mode, phosphatidylcholines are commonly observed as protonated molecules ([M+H]+) or as adducts with sodium ([M+Na]+) or other cations. Collision-induced dissociation (CID) of the protonated 19:0/**19:0 PC** is expected to yield a characteristic fragment ion corresponding to the phosphocholine headgroup at m/z 184.07.[2] Other significant fragments arise from the neutral loss of one or both nonadecanoic acid (19:0) chains.

Table 1: Predicted Fragment Ions of 19:0/19:0 PC in Positive ESI-MS/MS

Ion Description	Predicted m/z
Protonated Molecule [M+H]+	818.664
Sodium Adduct [M+Na]+	840.646
Phosphocholine Headgroup	184.073
[M+H - C ₁₉ H ₃₈ O ₂] ⁺ (Loss of one 19:0)	520.333
[M+H - C19H38O2 - C19H37O] ⁺	Not typically observed

Negative Ion Mode (ESI-):

In negative ion mode, PCs often form adducts with anions present in the mobile phase, such as acetate ([M+CH₃COO]⁻) or chloride ([M+Cl]⁻). Fragmentation of these adducts typically results in the loss of the adduct and the formation of a carboxylate anion from the fatty acyl chain. For 19:0/19:0 PC, the characteristic fragment would be the nonadecanoate anion.

Table 2: Predicted Fragment Ions of 19:0/19:0 PC in Negative ESI-MS/MS

Ion Description	Predicted m/z
Acetate Adduct [M+CH₃COO] ⁻	876.702
Nonadecanoate Anion [C ₁₉ H ₃₇ O ₂] ⁻	297.279



Experimental Protocol: Tandem Mass Spectrometry of 19:0/19:0 PC

Objective:

To identify and characterize 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0/**19:0 PC**) using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Materials and Reagents:

- 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0/19:0 PC) standard (Avanti Polar Lipids or equivalent)
- LC-MS grade methanol
- LC-MS grade chloroform
- · LC-MS grade acetonitrile
- · LC-MS grade water
- Ammonium acetate
- Formic acid

Instrumentation:

A tandem mass spectrometer, such as a triple quadrupole or a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source is required.

Sample Preparation:

- Prepare a stock solution of 19:0/**19:0 PC** in a chloroform/methanol (2:1, v/v) mixture at a concentration of 1 mg/mL.
- For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 μg/mL in a suitable solvent, such as methanol or acetonitrile/water (1:1, v/v) with 0.1% formic acid or 10 mM ammonium acetate.



Direct Infusion Mass Spectrometry Parameters:

Ionization Mode: ESI Positive and Negative

Infusion Flow Rate: 5-10 μL/min

Capillary Voltage: 3.0-4.0 kV

Cone Voltage: 20-40 V

Desolvation Gas (N₂): 600-800 L/hr

Desolvation Temperature: 300-400 °C

· Collision Gas: Argon

Collision Energy: For MS/MS, use a collision energy of 20-40 eV to induce fragmentation.
 This may need to be optimized for the specific instrument.

LC-MS/MS Method (for analysis in complex mixtures):

- LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm particle size).
- Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate.
- Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate.
- Flow Rate: 0.3-0.5 mL/min.
- Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipid.
- MS Acquisition:
 - Positive Mode: Precursor ion scan for m/z 184.07 to specifically detect all PC species.
 Follow with product ion scans of the m/z corresponding to the [M+H]⁺ of 19:0/19:0 PC (m/z 818.66).

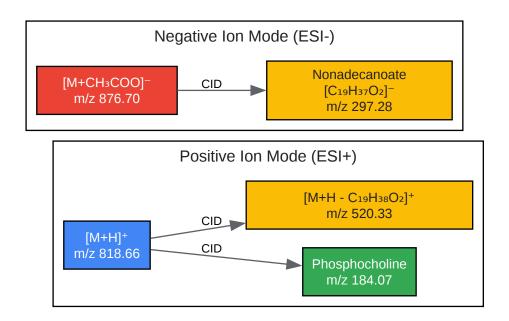


 Negative Mode: Product ion scan of the m/z corresponding to the [M+CH₃COO]⁻ of 19:0/19:0 PC (m/z 876.70).

Data Analysis and Interpretation:

The acquired mass spectra should be analyzed for the presence of the predicted precursor and fragment ions. In positive mode, the detection of a precursor ion at m/z 818.66 that fragments to produce a dominant ion at m/z 184.07 is strong evidence for a phosphatidylcholine with a total of 38 carbons in the acyl chains. The presence of a fragment at m/z 520.33 confirms the loss of a 19:0 fatty acid. In negative mode, the fragmentation of the m/z 876.70 precursor to yield a fragment at m/z 297.28 confirms the presence of a nonadecanoate chain.

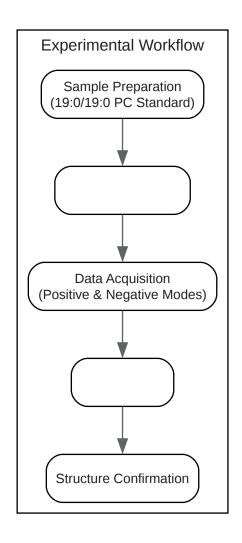
Visualizations



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Caption: Predicted fragmentation of 19:0/19:0 PC.





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Caption: Mass spectrometry workflow for 19:0 PC.

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References

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